

Application Notes and Protocols for In Situ Hybridization of Prospero mRNA

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Compound of Interest

Compound Name: *prospero protein*

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Introduction

Prospero (Pros) is a conserved homeodomain transcription factor that plays a critical role in neurogenesis in *Drosophila melanogaster* and vertebrates. It is essential for regulating the balance between neural stem cell proliferation and differentiation. The expression of Prospero is tightly controlled, and its upregulation in neurons is a key step in their terminal differentiation. Recent studies have revealed a post-transcriptional regulatory mechanism involving a specific long isoform of the prospero mRNA. This long isoform, characterized by an extended 3' untranslated region (UTR) of approximately 15 kb, is stabilized by the RNA-binding protein Syncrip (Syp). This stabilization leads to an accumulation of prospero mRNA and a subsequent increase in **Prospero protein** levels in neurons, driving them to exit the cell cycle.

These application notes provide a detailed protocol for the detection and quantification of the long isoform of prospero mRNA in whole-mount *Drosophila* larval brains using single-molecule fluorescent in situ hybridization (smFISH). This technique allows for the visualization of individual mRNA molecules, providing a quantitative measure of gene expression with subcellular resolution.

Data Presentation

The following table summarizes the relative expression levels of the long isoform of prospero mRNA in different cell types of the *Drosophila* larval central nervous system, as determined by

smFISH.

Cell Type	prospero long isoform mRNA Level	Prospero Protein Level	Proliferative State
Neuroblasts (NBs)	Low / Undetectable	Low	Proliferating
Ganglion Mother Cells (GMCs)	Low / Undetectable	Low	Dividing once
Immature Neurons	High	High	Post-mitotic

Experimental Protocols

Single-Molecule Fluorescent In Situ Hybridization (smFISH) Protocol for prospero mRNA in Drosophila Larval Brains

This protocol is adapted from established methods for smFISH in Drosophila tissues. It is optimized for the detection of the long 3' UTR of prospero mRNA.

1. Probe Design and Preparation

- **Probe Design:** Design a set of 20-48 single-stranded DNA oligonucleotides (typically 20 nucleotides in length) that are complementary to the unique 15 kb 3' UTR of the long isoform of prospero mRNA.[\[1\]](#) This ensures specificity for the isoform associated with neuronal differentiation. Tools such as the Stellaris® Probe Designer or custom scripts can be used for this purpose. Avoid regions with repetitive sequences.
- **Probe Labeling:** Oligonucleotide probes should be coupled to a fluorescent dye (e.g., Quasar 670, CAL Fluor Red 590). Probes can be ordered pre-labeled from commercial vendors or labeled in-house.

2. Tissue Dissection and Fixation

- Dissect third instar larval brains in ice-cold Schneider's Insect Medium or 1x PBS.

- Fix the brains in 4% paraformaldehyde in 1x PBS for 25 minutes at room temperature.
- Wash the brains three times for 5 minutes each in 1x PBS with 0.1% Triton X-100 (PBT).

3. Hybridization

- Equilibrate the brains in wash buffer (10% formamide, 2x SSC) for 5 minutes.
- Pre-hybridize the brains in hybridization buffer (10% formamide, 2x SSC, 10% dextran sulfate, 1 mg/mL E. coli tRNA, 2 mM vanadyl ribonucleoside complex, 0.2 mg/mL BSA) for 30 minutes at 37°C.
- Dilute the fluorescently labeled prospero probe set in hybridization buffer to a final concentration of 10-50 nM.
- Remove the pre-hybridization solution and add the probe solution to the brains.
- Incubate overnight (12-16 hours) at 37°C in the dark.

4. Washing and Mounting

- Wash the brains twice with wash buffer for 30 minutes each at 37°C.
- In the second wash, add DAPI (1 µg/mL) to stain the nuclei.
- Briefly rinse the brains in 2x SSC.
- Mount the brains on a slide in a suitable mounting medium (e.g., VECTASHIELD® with DAPI).

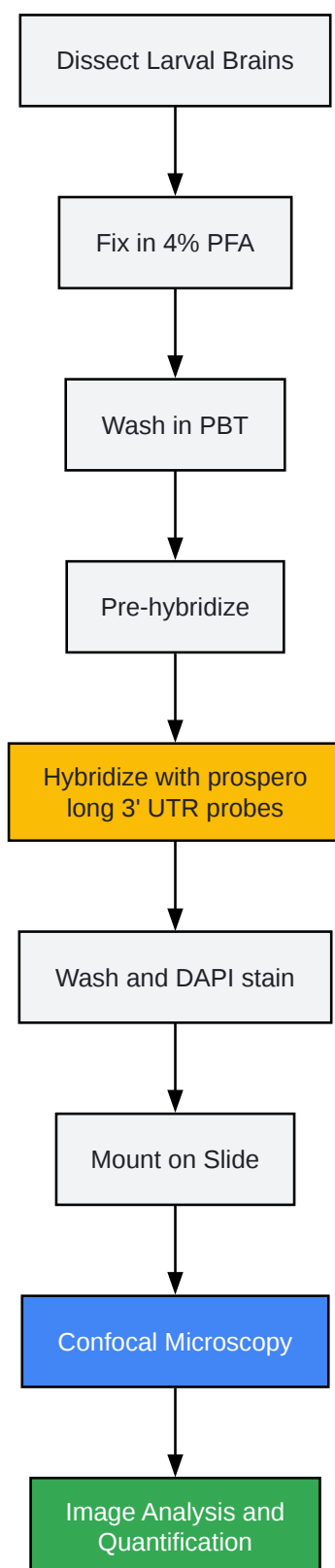
5. Imaging and Quantification

- Image the samples using a confocal or epifluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.
- Acquire z-stacks through the entire thickness of the brain region of interest.

- Quantify the number of fluorescent spots (each representing a single mRNA molecule) per cell using software such as FISH-quant or ImageJ/Fiji with appropriate plugins. The number of spots can be normalized to the cell volume or area.

Mandatory Visualization

Experimental Workflow for prospero smFISH



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Caption: Workflow for single-molecule FISH of prospero mRNA.

Signaling Pathway of Prospero Regulation



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References

- 1. Single molecule fluorescence in situ hybridisation for quantitating post-transcriptional regulation in Drosophila brains - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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